1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4/c1-21-13-8-12(9-14(22-2)15(13)23-3)19-16(20)18-10-11-4-6-17-7-5-11/h4-9H,10H2,1-3H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEPIQLKQQTMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The structure of 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea can be represented by the following molecular formula:
- Molecular Formula : C16H20N2O3
- CAS Number : 1185303-85-8
This compound features a pyridine ring linked to a urea moiety and a trimethoxyphenyl group, which contribute to its biological activity.
Synthesis
The synthesis of 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea typically involves the reaction of pyridin-4-ylmethylamine with appropriate isocyanates or urea derivatives. The process has been optimized for yield and purity in various studies.
Anticancer Activity
Research has indicated that derivatives of pyridine-based compounds exhibit notable anticancer properties. One study evaluated the cytotoxicity of similar compounds against human leukemia cell lines, demonstrating moderate to strong cytotoxic effects with IC50 values ranging from 0.64 μM to 4.10 μM for structurally related compounds . The mechanism is believed to involve the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation.
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives has been extensively studied. In vitro tests have shown that compounds similar to 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea can inhibit the growth of various bacteria and fungi. For instance, certain derivatives demonstrated minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .
The biological activity of 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea is attributed to several mechanisms:
- Tubulin Inhibition : Compounds with similar structures have been shown to disrupt microtubule dynamics by binding to tubulin, thereby inhibiting cell division.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells.
- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of cytochrome P450 enzymes involved in drug metabolism and biosynthesis pathways in pathogens .
Study on Cytotoxicity
A study focusing on a series of pyridine derivatives revealed that specific modifications to the chemical structure significantly enhanced cytotoxicity against cancer cell lines. For example, the introduction of methoxy groups was found to increase the potency of these compounds against leukemia cells .
Antibacterial Evaluation
Another research effort assessed the antibacterial efficacy of pyridine derivatives against a panel of Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the pyridine ring could enhance antimicrobial activity significantly .
Data Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . Specifically, derivatives of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which include structural elements similar to 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea, have shown promising results as tubulin polymerization inhibitors . These compounds exhibit significant antiproliferative activity against various cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and pyridine rings significantly influence the biological activity of these compounds. For instance:
- The presence of electron-donating groups on the phenyl ring enhances activity.
- The docking studies reveal that the nitrogen atom in the pyridine ring forms critical hydrogen bonds with amino acid residues in tubulin, suggesting a strong interaction at the molecular level .
Synthesis and Characterization
The synthesis of 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea involves several steps:
- Preparation of intermediates using Suzuki cross-coupling reactions.
- Characterization through NMR and mass spectrometry to confirm the structure and purity of the synthesized compounds .
Other Biological Activities
Beyond anticancer properties, compounds related to 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea have been investigated for other biological activities:
- Antimicrobial Effects : Some derivatives demonstrate activity against various bacterial strains.
- Anti-inflammatory Properties : Certain analogs have shown potential in reducing inflammation in preclinical models.
Case Studies
Several case studies exemplify the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in HeLa cells with IC50 values in low micromolar ranges. |
| Study 2 | Mechanistic Insights | Identified key interactions between compound derivatives and tubulin using molecular docking simulations. |
| Study 3 | SAR Analysis | Highlighted the importance of substituents on the phenyl ring for enhancing biological activity. |
Comparison with Similar Compounds
Key Differences :
- The target compound features a pyridin-4-ylmethyl group, whereas analogs in use pyridin-3-yl or substituted phenyl rings. The positional isomerism of the pyridine ring may alter binding affinity or solubility.
Non-Urea Compounds with 3,4,5-Trimethoxyphenyl Moieties
Tetrazole Derivatives
- Compound 2238: 1-(3-Chloro-4-ethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-tetrazole. The tetrazole ring replaces urea, offering different hydrogen-bonding and dipole interactions. Activity data are unspecified, but tetrazoles are known for metabolic resistance compared to ureas .
Cinnamic Acid Derivatives
- (2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoate: Exhibits anti-acetylcholinesterase activity (IC₅₀ = 46.18 µM for AChE). The cinnamate group enables π-π stacking, while the urea in the target compound may enhance hydrogen bonding with catalytic sites .
Chalcone and Diarylpentanoid Derivatives
- (E)-3-(3,4,5-Trimethoxyphenyl)-1-(2-hydroxy-4-methoxy-3-propylphenyl)prop-2-en-1-one : Chalcone derivatives demonstrate antitumor activity via tubulin inhibition. The urea linkage in the target compound may offer alternative mechanisms, such as kinase or protease inhibition .
Comparative Analysis Table
Mechanistic and Pharmacological Implications
- Trimethoxyphenyl Role: This moiety is linked to tubulin polymerization inhibition (e.g., in combretastatin analogs) and cholinesterase inhibition.
- Pyridine Positional Effects : Pyridin-4-ylmethyl may enhance solubility via nitrogen lone-pair interactions with water, whereas pyridin-3-yl groups in analogs could favor π-stacking with aromatic protein residues .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(Pyridin-4-ylmethyl)-3-(3,4,5-trimethoxyphenyl)urea, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling a pyridinylmethyl isocyanate with a 3,4,5-trimethoxyphenylamine derivative. Key steps include:
- Temperature control : Reactions are often conducted at 0–25°C to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reactivity .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is used to isolate the urea product .
- Yield Optimization : Substituent steric effects on the pyridine or trimethoxyphenyl rings can reduce yields by 15–30%; electron-withdrawing groups (e.g., halogens) may require longer reaction times .
Q. How can structural integrity and purity of this compound be validated?
- Analytical Techniques :
- ¹H/¹³C-NMR : Confirm the urea linkage (δ ~6.5–8.5 ppm for aromatic protons, δ ~3.6–3.8 ppm for methoxy groups) .
- IR Spectroscopy : Urea carbonyl stretches appear at ~1640–1680 cm⁻¹; pyridine C=N stretches at ~1595–1605 cm⁻¹ .
- HPLC-MS : Purity >95% is achievable with C18 reverse-phase columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. What in vitro models are suitable for evaluating its antiproliferative activity, and how should dose-response experiments be designed?
- Experimental Design :
- Cell Lines : Use NCI-60 panels or specific cancer lines (e.g., MCF-7, A549) to assess broad-spectrum activity .
- Dose Ranges : Test 0.1–100 µM concentrations over 48–72 hours, with IC₅₀ calculations via nonlinear regression .
- Controls : Include cisplatin or doxorubicin as positive controls and DMSO as a vehicle control .
- Data Interpretation : Compare GI₅₀ (50% growth inhibition) values across cell lines to identify selectivity patterns .
Q. How do structural modifications (e.g., substituent variation) impact biological activity?
- SAR Insights :
- Pyridine Ring : 4-Pyridinyl substitution enhances solubility and target engagement vs. 2- or 3-substituted analogs .
- Trimethoxyphenyl Group : Methoxy groups at 3,4,5 positions improve tubulin polymerization inhibition, mimicking combretastatin A-4 derivatives .
- Urea Linker : Replacing urea with thiourea reduces potency by 5–10-fold due to decreased hydrogen-bonding capacity .
Q. What computational strategies can predict binding modes to biological targets (e.g., kinases, tubulin)?
- Methods :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with β-tubulin (PDB: 1SA0) or Aurora kinases .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Data Contradiction Resolution
Q. How can conflicting results in antiproliferative activity across studies be resolved?
- Approach :
- Assay Standardization : Ensure consistent cell passage numbers, seeding densities, and incubation times .
- Metabolic Stability Testing : Evaluate compound degradation in culture media via LC-MS to rule out false negatives .
- Off-Target Screening : Use kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
Q. What experimental controls are critical for validating mechanistic hypotheses (e.g., apoptosis vs. cytostasis)?
- Controls :
- Annexin V/PI Staining : Differentiate apoptosis from necrosis in flow cytometry .
- Cell Cycle Analysis : Compare G2/M arrest (tubulin-targeting) vs. G1 arrest (kinase inhibition) .
- Western Blotting : Confirm downstream markers (e.g., PARP cleavage for apoptosis, pH3 for mitotic arrest) .
Methodological Challenges
Q. What strategies mitigate solubility issues in biological assays?
- Solutions :
- Co-solvents : Use <0.1% DMSO or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or acetate esters at the pyridine nitrogen for hydrolytic activation in vivo .
Q. How can metabolic instability be addressed during in vivo studies?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
